

Methyl 13-iodotridecanoate: A Comprehensive Technical Guide

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Compound of Interest		
Compound Name:	Methyl 13-iodotridecanoate	
Cat. No.:	B15279452	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a detailed technical overview of **Methyl 13-iodotridecanoate**, a long-chain functionalized fatty acid methyl ester. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from analogous structures and established chemical principles to predict its chemical properties, spectral characteristics, and a viable synthesis route. This guide is intended to serve as a foundational resource for researchers interested in the synthesis and potential application of this molecule in areas such as chemical biology, materials science, and drug development.

Predicted Chemical and Physical Properties

The chemical and physical properties of **Methyl 13-iodotridecanoate** have been estimated based on the known characteristics of long-chain fatty acid methyl esters (FAMEs) and iodoalkanes. Long-chain FAMEs are generally liquids or low-melting solids with low solubility in water and good solubility in organic solvents.[1][2] The presence of a terminal iodine atom is expected to significantly increase the molecular weight and density compared to its non-halogenated counterpart, leading to a higher boiling point due to stronger van der Waals forces. [3][4][5] lodoalkanes are typically denser than water.[3]

Table 1: Predicted Physicochemical Properties of Methyl 13-iodotridecanoate



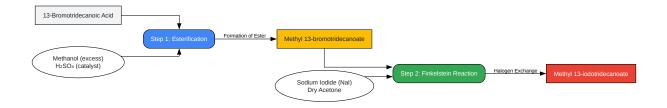
Property	Predicted Value	Basis of Prediction
Molecular Formula	C14H27IO2	Calculated from structure
Molecular Weight	354.27 g/mol	Calculated from atomic weights
Physical State	Liquid or low-melting solid at room temperature	Analogy with similar long-chain FAMEs and iodoalkanes[6]
Boiling Point	Significantly higher than Methyl tridecanoate	Increased molecular mass and van der Waals forces due to iodine[4][5]
Solubility	Insoluble in water; Soluble in organic solvents (e.g., hexane, ether, acetone)	General solubility of FAMEs and haloalkanes[1][2][4]
Density	> 1.0 g/cm ³	General property of iodoalkanes[3]

Proposed Synthesis and Experimental Protocols

As **Methyl 13-iodotridecanoate** is not a commercially common compound, a reliable synthesis protocol is essential for its study. A robust two-step synthetic route is proposed, starting from 13-bromotridecanoic acid. The first step involves a standard acid-catalyzed esterification, followed by a halogen exchange via the Finkelstein reaction, which is a highly efficient method for preparing alkyl iodides from chlorides or bromides.[7][8][9]

Logical Workflow for Synthesis





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Caption: Proposed two-step synthesis of **Methyl 13-iodotridecanoate**.

Protocol 2.1: Step 1 - Esterification of 13-Bromotridecanoic Acid

This protocol describes the synthesis of the intermediate, Methyl 13-bromotridecanoate, using a Fischer esterification method.[10][11][12]

- Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 13-bromotridecanoic acid.
- Reagent Addition: Add an excess of methanol (e.g., 10-20 equivalents) to act as both reactant and solvent.
- Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the carboxylic acid mass).
- Reaction: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed (typically 4-8 hours).
- Workup: After cooling to room temperature, neutralize the excess acid with a saturated solution of sodium bicarbonate. Extract the product with a suitable organic solvent like diethyl



ether or ethyl acetate.

 Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude Methyl 13-bromotridecanoate can be purified further by column chromatography on silica gel if necessary.

Protocol 2.2: Step 2 - Finkelstein Reaction for Iodination

This protocol details the conversion of Methyl 13-bromotridecanoate to the final product, **Methyl 13-iodotridecanoate**. The Finkelstein reaction is an S_n2 reaction driven by the precipitation of the sodium bromide byproduct in acetone.[7][9][13]

- Reaction Setup: In a round-bottom flask protected from light (e.g., wrapped in aluminum foil),
 dissolve the Methyl 13-bromotridecanoate from Step 1 in dry acetone.
- Reagent Addition: Add an excess (typically 1.5-3 equivalents) of sodium iodide (NaI).
- Reaction: Heat the mixture to reflux with stirring. The formation of a white precipitate (NaBr) indicates the reaction is proceeding. Monitor the reaction by TLC until the starting bromide is consumed (typically 12-24 hours).
- Workup: Cool the reaction mixture to room temperature and filter to remove the precipitated sodium bromide.
- Purification: Evaporate the acetone from the filtrate under reduced pressure. Dissolve the
 residue in diethyl ether and wash sequentially with water and a dilute solution of sodium
 thiosulfate (to remove any residual iodine), followed by brine.
- Final Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate
 under reduced pressure to yield the crude Methyl 13-iodotridecanoate. Purity can be
 assessed by NMR and MS, with further purification by column chromatography if needed.

Predicted Spectral Data

The following tables summarize the predicted spectral characteristics for **Methyl 13-iodotridecanoate**, which are crucial for its identification and characterization.



Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹H and ¹³C NMR chemical shifts are based on established values for long-chain methyl esters and alkyl iodides.[14][15][16][17][18]

Table 2: Predicted ¹H NMR Spectral Data (in CDCl₃)

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~ 3.67	Singlet	3H	-COOCH₃ (Methyl ester protons)
~ 3.20	Triplet	2H	-CH ₂ -I (Methylene protons α to iodine)
~ 2.30	Triplet	2H	-CH ₂ -COO- (Methylene protons α to carbonyl)
~ 1.85	Multiplet	2H	-CH ₂ -CH ₂ -I (Methylene protons β to iodine)
~ 1.63	Multiplet	2H	-CH ₂ -CH ₂ -COO- (Methylene protons β to carbonyl)
~ 1.25 - 1.40	Broad Multiplet	16H	-(CH ₂) ₈ - (Bulk methylene chain protons)

Table 3: Predicted ¹³C NMR Spectral Data (in CDCl₃)



Chemical Shift (δ, ppm)	Assignment
~ 174.2	-C=O (Ester carbonyl carbon)
~ 51.5	-OCH ₃ (Methyl ester carbon)
~ 34.1	-CH ₂ -COO- (Carbon α to carbonyl)
~ 33.5	-CH2-CH2-I (Carbon β to iodine)
~ 28.0 - 29.5	-(CH ₂) _n - (Bulk methylene chain carbons)
~ 25.0	-CH ₂ -CH ₂ -COO- (Carbon β to carbonyl)
~ 7.0	-CH2-I (Carbon α to iodine)

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic peaks for the ester functional group and the alkyl iodide.[19][20][21][22][23]

Table 4: Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
2925, 2855	C-H stretch	Alkane chain
1740	C=O stretch	Ester
1245, 1170	C-O stretch	Ester
~ 550	C-I stretch	Alkyl iodide

Mass Spectrometry (MS)

The mass spectrum under electron ionization (EI) is expected to show a molecular ion peak and characteristic fragmentation patterns for a long-chain methyl ester.[24][25][26]

Table 5: Predicted Key Mass Spectrometry Fragments



m/z Value	Fragment Identity	Description
354	[M] ⁺	Molecular ion
323	[M - OCH ₃] ⁺	Loss of the methoxy group
227	[M - I]+	Loss of the iodine atom
127	[1]+	lodine cation
74	[CH₃OC(OH)=CH₂] ⁺	McLafferty rearrangement product (characteristic for methyl esters)

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References

- 1. mercuria.com [mercuria.com]
- 2. researchgate.net [researchgate.net]
- 3. Physical Properties of Haloalkanes: Key Points & Examples [vedantu.com]
- 4. CK12-Foundation [flexbooks.ck12.org]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. Fatty acid methyl ester Wikipedia [en.wikipedia.org]
- 7. m.youtube.com [m.youtube.com]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
- 10. US4885383A Process for the preparation of carboxylic acid methyl esters Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. journal.uctm.edu [journal.uctm.edu]



- 13. m.youtube.com [m.youtube.com]
- 14. aocs.org [aocs.org]
- 15. High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Determination of the content of fatty acid methyl esters (FAME) in biodiesel samples obtained by esterification using 1H-NMR spectroscopy PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. m.youtube.com [m.youtube.com]
- 19. infrared spectrum of 2-iodo-2-methylpropane (CH3)3CI prominent wavenumbers cm-1 detecting functional groups present finger print for identification of tert-butyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 20. masterorganicchemistry.com [masterorganicchemistry.com]
- 21. purdue.edu [purdue.edu]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. orgchemboulder.com [orgchemboulder.com]
- 24. m.youtube.com [m.youtube.com]
- 25. youtube.com [youtube.com]
- 26. youtube.com [youtube.com]
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